Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane
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Overview
Description
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a sulfanylidene group attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of biphenyl derivatives with phosphorus and sulfur-containing reagents. Common synthetic routes include:
Electrophilic Substitution: Biphenyl derivatives undergo electrophilic substitution reactions to introduce the phosphorus and sulfur groups.
Metal-Catalyzed Coupling Reactions: Reactions such as Suzuki-Miyaura and Stille coupling are employed to form the biphenyl backbone.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as:
Wurtz-Fittig Reaction: Utilized for the formation of biphenyl derivatives.
Friedel-Crafts Alkylation: Employed to introduce functional groups onto the biphenyl scaffold.
Chemical Reactions Analysis
Types of Reactions
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the biphenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium, copper, and nickel catalysts are frequently used in coupling reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Produced via reduction reactions.
Substituted Biphenyls: Result from various substitution reactions.
Scientific Research Applications
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . Additionally, the biphenyl scaffold provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Triphenylphosphine: An organophosphorus compound with three phenyl groups attached to a phosphorus atom.
Sulfenamides: Organosulfur compounds with sulfur-nitrogen bonds.
Uniqueness
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane is unique due to its combination of a biphenyl scaffold with a sulfanylidene-phosphane core.
Properties
CAS No. |
5032-61-1 |
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Molecular Formula |
C36H27PS |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
tris(4-phenylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C36H27PS/c38-37(34-22-16-31(17-23-34)28-10-4-1-5-11-28,35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |
InChI Key |
GFKSGLJKCRHILY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)P(=S)(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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